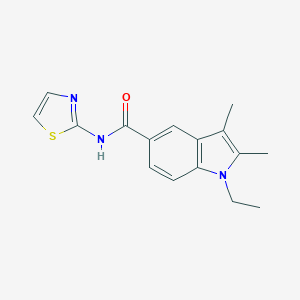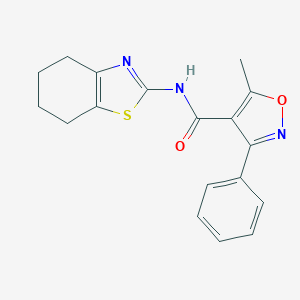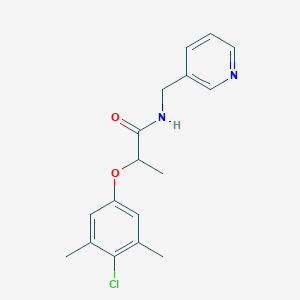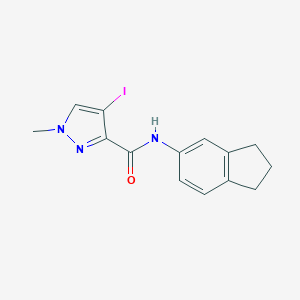methanone](/img/structure/B213557.png)
[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl](3,4,5-triethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl](3,4,5-triethoxyphenyl)methanone is a complex organic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a triethoxybenzoyl group, and a methyl group attached to the pyrazole ring. The presence of these functional groups imparts distinct chemical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl](3,4,5-triethoxyphenyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Attachment of the Triethoxybenzoyl Group: The triethoxybenzoyl group can be attached through an esterification reaction involving 3,4,5-triethoxybenzoic acid and the pyrazole derivative.
Methylation: The final step involves the methylation of the pyrazole ring using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, alternative solvents, and more efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl](3,4,5-triethoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl](3,4,5-triethoxyphenyl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl](3,4,5-triethoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 5-methyl-1-(3,4,5-trimethoxybenzoyl)-3-(trifluoromethyl)-1H-pyrazole
- 5-methyl-1-(3,4,5-triethoxybenzoyl)-3-(difluoromethyl)-1H-pyrazole
Uniqueness
The unique combination of the trifluoromethyl group and the triethoxybenzoyl group in [5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl](3,4,5-triethoxyphenyl)methanone imparts distinct chemical and biological properties that differentiate it from similar compounds. These properties include enhanced stability, increased lipophilicity, and potential for diverse biological activities.
Properties
Molecular Formula |
C18H21F3N2O4 |
|---|---|
Molecular Weight |
386.4 g/mol |
IUPAC Name |
[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]-(3,4,5-triethoxyphenyl)methanone |
InChI |
InChI=1S/C18H21F3N2O4/c1-5-25-13-9-12(10-14(26-6-2)16(13)27-7-3)17(24)23-11(4)8-15(22-23)18(19,20)21/h8-10H,5-7H2,1-4H3 |
InChI Key |
QRKOCLKOTKCXJR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C(=CC(=N2)C(F)(F)F)C |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N2C(=CC(=N2)C(F)(F)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[3-(3-chloro-1H-1,2,4-triazol-1-yl)-1-adamantyl]carbonyl}amino)benzoic acid](/img/structure/B213498.png)

![2-({1-(1-adamantyl)-4-nitro-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B213505.png)
![2-[(2,3-Dimethoxybenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213506.png)
![3-bromo-1-[3-(1-pyrrolidinylcarbonyl)-1-adamantyl]-1H-1,2,4-triazole](/img/structure/B213507.png)

![N-[1-(2-MORPHOLINOETHYL)-1H-1,3-BENZIMIDAZOL-2-YL]-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE](/img/structure/B213509.png)

![(1-ETHYL-2,3-DIMETHYL-1H-INDOL-5-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE](/img/structure/B213511.png)

![N-(4-chloro-2-fluorophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B213516.png)
![1-methyl-N-[1-(4-methylphenyl)ethyl]-4-nitro-1H-pyrazole-5-carboxamide](/img/structure/B213519.png)

